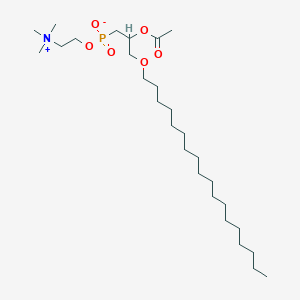![molecular formula C17H12BrCl2NO2 B117330 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one CAS No. 144294-78-0](/img/structure/B117330.png)
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a chlorinated indole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to generate reactive oxygen species, which may contribute to its photodynamic therapy activity.
Biochemical and Physiological Effects:
Studies have shown that 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one exhibits potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. Additionally, the compound has been investigated for its potential as a photosensitizer for photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is its potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one. One direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a photosensitizer for photodynamic therapy. Additionally, the compound could be further studied for its potential as an antibacterial and antifungal agent. Finally, the compound could be modified to reduce its toxicity and improve its efficacy.
Synthesemethoden
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one can be synthesized using various methods. One of the commonly used methods is the Friedel-Crafts acylation reaction. In this method, 1-acetylindole is reacted with 4-bromobenzyl chloride and aluminum chloride in dichloromethane to obtain the desired compound. Another method involves the reaction of 1-acetylindole with 4-bromobenzyl chloride and phosphorus oxychloride in refluxing toluene.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one has been studied for its potential applications in the field of medicinal chemistry and drug development. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer for photodynamic therapy. Additionally, the compound has been investigated for its antibacterial and antifungal activities.
Eigenschaften
CAS-Nummer |
144294-78-0 |
|---|---|
Produktname |
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
Molekularformel |
C17H12BrCl2NO2 |
Molekulargewicht |
413.1 g/mol |
IUPAC-Name |
1-acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
InChI |
InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3 |
InChI-Schlüssel |
QWOXXKDLLSQDPC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
Synonyme |
3H-Indol-3-one, 1-acetyl-2-[(4-bromophenyl)chloromethyl]-2-chloro-1,2-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




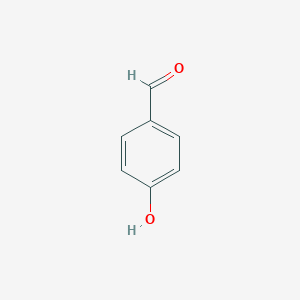
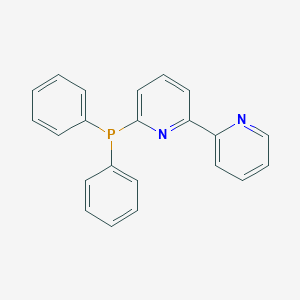
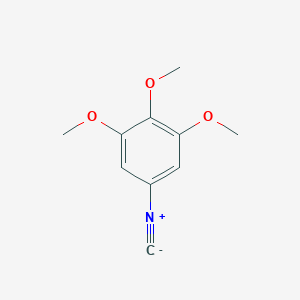
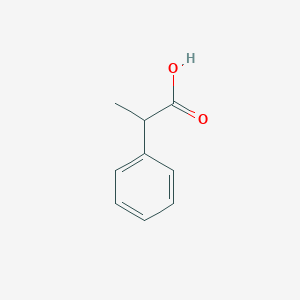
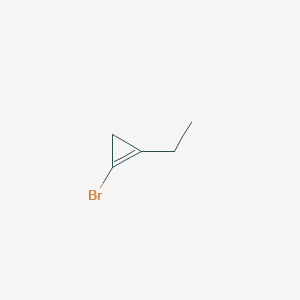



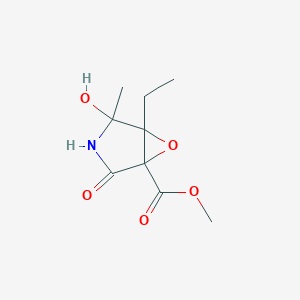
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
